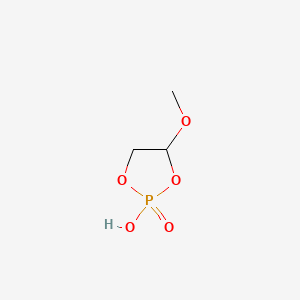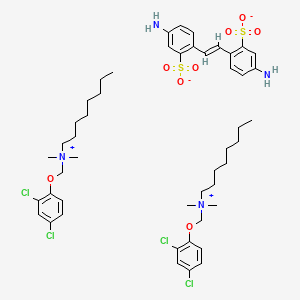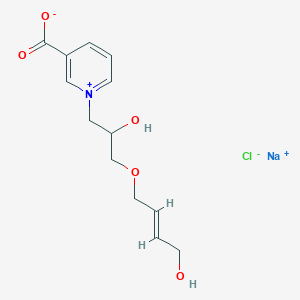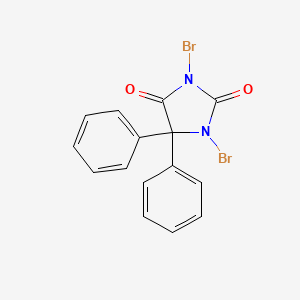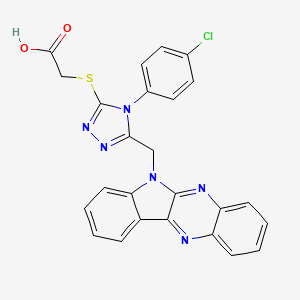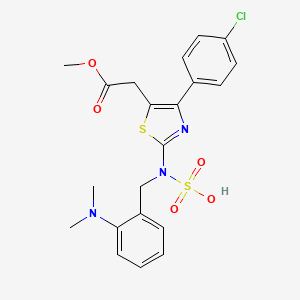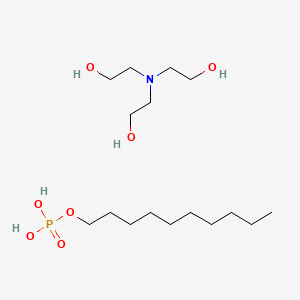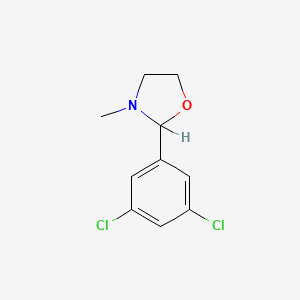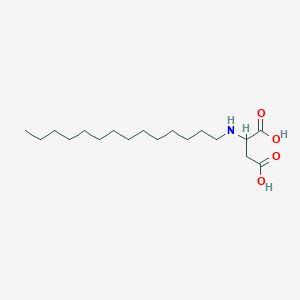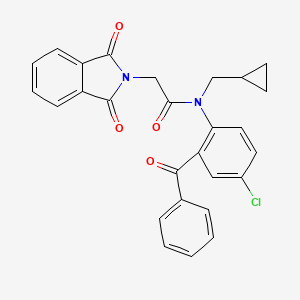
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group and a dibenzo cycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione typically involves multi-step organic reactions. One common method starts with the nitration of dibenzo(a,c)cycloheptene, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Higher-order dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Similar structure but with different positioning of the nitro group.
6-Amino-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Reduction product of the nitro compound.
6-Chloro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione: Halogenated derivative.
Uniqueness
6-Nitro-5H-dibenzo(a,c)cycloheptene-5,7(6H)-dione is unique due to the presence of both a nitro group and a dione functionality, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
94088-73-0 |
|---|---|
Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
9-nitrotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15(18)13(14)16(19)20/h1-8,13H |
InChI Key |
NKKHMOVEDDICJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


